molecular formula C32H45BrN2O3 B15084849 4-Bromo-2-(2-stearoylcarbohydrazonoyl)phenyl benzoate CAS No. 764657-10-5

4-Bromo-2-(2-stearoylcarbohydrazonoyl)phenyl benzoate

Katalognummer: B15084849
CAS-Nummer: 764657-10-5
Molekulargewicht: 585.6 g/mol
InChI-Schlüssel: SOBYEOWRYBWMCG-JJNGWGCYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(2-stearoylcarbohydrazonoyl)phenyl benzoate typically involves multi-step organic reactions. The starting materials often include 4-bromo-2-nitrobenzoic acid and stearoyl chloride. The reaction conditions usually require a controlled environment with specific temperatures and solvents to ensure the desired product’s purity and yield .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, ensuring stringent quality control measures to maintain the compound’s integrity .

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-2-(2-stearoylcarbohydrazonoyl)phenyl benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

4-Bromo-2-(2-stearoylcarbohydrazonoyl)phenyl benzoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug discovery and development.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action for 4-Bromo-2-(2-stearoylcarbohydrazonoyl)phenyl benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and cell signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Bromo-2-(2-stearoylcarbohydrazonoyl)phenyl benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its stearoyl group provides hydrophobic characteristics, while the bromo and carbohydrazonoyl groups offer sites for further chemical modifications .

Eigenschaften

CAS-Nummer

764657-10-5

Molekularformel

C32H45BrN2O3

Molekulargewicht

585.6 g/mol

IUPAC-Name

[4-bromo-2-[(E)-(octadecanoylhydrazinylidene)methyl]phenyl] benzoate

InChI

InChI=1S/C32H45BrN2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-31(36)35-34-26-28-25-29(33)23-24-30(28)38-32(37)27-20-17-16-18-21-27/h16-18,20-21,23-26H,2-15,19,22H2,1H3,(H,35,36)/b34-26+

InChI-Schlüssel

SOBYEOWRYBWMCG-JJNGWGCYSA-N

Isomerische SMILES

CCCCCCCCCCCCCCCCCC(=O)N/N=C/C1=C(C=CC(=C1)Br)OC(=O)C2=CC=CC=C2

Kanonische SMILES

CCCCCCCCCCCCCCCCCC(=O)NN=CC1=C(C=CC(=C1)Br)OC(=O)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.